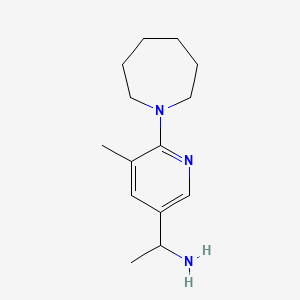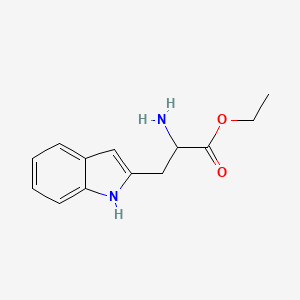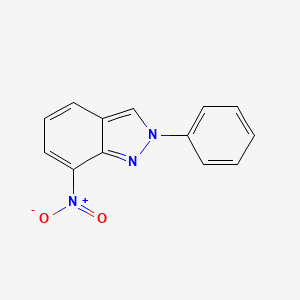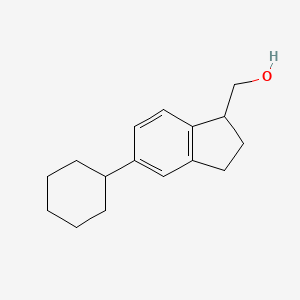
(-)-5-Cyclohexyl-1-indanmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound with the molecular formula C16H22O It is a derivative of indene, featuring a cyclohexyl group attached to the indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol typically involves the following steps:
Cyclohexylation of Indene: Indene is reacted with cyclohexyl bromide in the presence of a strong base such as sodium hydride to form 5-cyclohexylindene.
Hydrogenation: The 5-cyclohexylindene is then subjected to hydrogenation using a palladium catalyst to yield 5-cyclohexyl-2,3-dihydroindene.
Hydroxymethylation: Finally, the 5-cyclohexyl-2,3-dihydroindene is treated with formaldehyde and a base to introduce the hydroxymethyl group, resulting in (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 5-Cyclohexyl-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: 5-Cyclohexyl-2,3-dihydro-1H-indene.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, indene derivatives are known to interact with various enzymes and receptors, influencing biological processes such as inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol: Similar structure with two methyl groups instead of a cyclohexyl group.
(2,3-dihydro-1H-inden-5-yl)methanol: Similar structure without the cyclohexyl group.
Uniqueness
(5-Cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
38032-72-3 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2 |
Clé InChI |
SSDXQJLLPQJSSU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)



![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)



![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)



